N-(3,4-dimethoxyphenyl)guanidine
Overview
Description
N-(3,4-dimethoxyphenyl)guanidine is a guanidine derivative with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol. This compound is known for its applications in research and industrial settings due to its unique chemical properties.
Mechanism of Action
Target of Action
N-(3,4-dimethoxyphenyl)guanidine, also known as 2-(3,4-dimethoxyphenyl)guanidine, is a synthetic compound . .
Mode of Action
It is mentioned that it is an α2-adrenoceptor agonist. Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound would bind to the α2-adrenoceptor, triggering a response.
Result of Action
As an α2-adrenoceptor agonist, it has been shown to stimulate the production of insulin, improve glucose utilization, and reduce insulin resistance.
Biochemical Analysis
Biochemical Properties
N-(3,4-Dimethoxyphenyl)guanidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with aldehyde dehydrogenase, mitochondrial, and guanidinoacetate N-methyltransferase . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates . This modulation can lead to changes in cellular activities and responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts by enhancing the release of acetylcholine and slowing the rates of depolarization and repolarization of muscle cell membranes . Additionally, it interacts with enzymes such as aldehyde dehydrogenase and guanidinoacetate N-methyltransferase, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular activities and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may enhance cellular functions without causing significant adverse effects. At higher doses, it can lead to toxic effects such as bone marrow suppression, renal impairment, and hepatic dysfunction . These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as guanidinoacetate N-methyltransferase and aldehyde dehydrogenase, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the production and utilization of various metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function within the cell.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)guanidine can be compared with other guanidine derivatives such as:
This compound hydrochloride: Similar in structure but with different solubility and stability properties.
Diphenylguanidine: Used in rubber production and as a complexing agent.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-5H,1-2H3,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIBYAXTBNNRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C(N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482585 | |
Record name | N-(3,4-dimethoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57004-61-2 | |
Record name | N-(3,4-dimethoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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